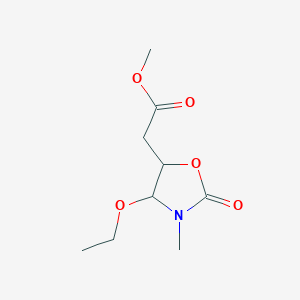
2,6-二甲基苯氧乙酸
概述
描述
(2,6-二甲基苯氧基)乙酸是一种有机化合物,属于苯氧乙酸衍生物类。 这些化合物包含一个茴香醚,其中甲烷基团与乙酸或其衍生物相连 . (2,6-二甲基苯氧基)乙酸的分子式为C10H12O3,分子量为180.20 g/mol . 该化合物主要用于研究和工业应用。
科学研究应用
安全和危害
“(2,6-Dimethylphenoxy)acetic acid” is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
准备方法
合成路线和反应条件
(2,6-二甲基苯氧基)乙酸的合成通常涉及在碱如氢氧化钠的存在下,使2,6-二甲基苯酚与氯乙酸反应。 反应在水性介质中进行,产物通过酸化和后续萃取分离 .
工业生产方法
(2,6-二甲基苯氧基)乙酸的工业生产方法与实验室合成相似,但规模更大,以适应更大的产量。 反应条件经过优化,以确保产品的产率和纯度高。 该化合物通常以固体形式生产,并储存在低温下以保持稳定 .
化学反应分析
反应类型
(2,6-二甲基苯氧基)乙酸会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 还原反应可以将羧酸基团转化为醇。
取代: 苯氧基可以发生亲电芳香取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂如氢化铝锂 (LiAlH4)。
主要产物
氧化: 生成羧酸。
还原: 生成醇。
取代: 生成取代的苯氧乙酸.
作用机制
(2,6-二甲基苯氧基)乙酸的作用机制涉及其与特定分子靶点和途径的相互作用。 研究表明,它可以抑制逆转录酶,而逆转录酶对于某些病毒(如流感病毒和丙型肝炎病毒)的复制至关重要 . 该化合物的结构使其能够结合到酶的活性位点,从而阻止其活性并抑制病毒复制 .
相似化合物的比较
类似化合物
苯氧乙酸: 一个更简单的类似物,具有相似的化学性质,但缺少甲基。
2,4-二氯苯氧乙酸: 一种广泛使用的除草剂,在苯氧环上具有不同的取代基。
2,6-二氯苯氧乙酸: 另一种除草剂,使用氯取代基代替甲基.
独特性
(2,6-二甲基苯氧基)乙酸由于其独特的取代模式而具有独特性,这赋予了它独特的化学和生物学性质。 苯氧环上的2位和6位上的甲基的存在影响了其反应性和与生物靶点的相互作用,使其成为研究和工业应用中的宝贵化合物 .
属性
IUPAC Name |
2-(2,6-dimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCURLNKYKBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158085 | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13335-71-2 | |
| Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 13335-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-xylyloxy) acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,6-Dimethylphenoxy)acetic acid in the synthesis of lopinavir?
A1: (2,6-Dimethylphenoxy)acetic acid serves as a key building block in the synthesis of lopinavir, an antiviral drug. The synthesis involves a condensation reaction between (2,6-Dimethylphenoxy)acetic acid and (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, followed by deprotection and further condensation with (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. This synthetic route, as described in the research by [], offers a simplified and efficient method for lopinavir production.
Q2: How does the structure of (2,6-Dimethylphenoxy)acetic acid influence its interaction with other molecules?
A2: Research [] highlights the steric effects of (2,6-Dimethylphenoxy)acetic acid. The study investigates the fluorescence quenching of a tetraarylpyrene derivative, where four (2,6-Dimethylphenoxy)acetic acid groups are attached. The bulky nature of these groups restricts access to the central pyrene moiety, impacting interactions with iodide ions and highlighting the importance of steric factors in molecular recognition.
Q3: Are there any studies that utilize (2,6-Dimethylphenoxy)acetic acid for applications beyond pharmaceutical synthesis?
A3: While the provided literature focuses on the use of (2,6-Dimethylphenoxy)acetic acid in lopinavir synthesis [] and its steric influence in molecular interactions [], it's important to note that this compound might find applications in other research areas. Further investigation into its chemical properties and potential reactivity could reveal new avenues for its utilization in fields like materials science or catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)












